molecular formula C21H29Cl2N3 B13898295 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride

Cat. No.: B13898295
M. Wt: 394.4 g/mol
InChI Key: ZWHRZGHGYMUSRM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride involves several steps. One common method includes the reaction of cis-3,5-dimethyl-1-piperazinylpropylamine with 9H-carbazole in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride involves its interaction with dopamine receptors, particularly the D3 receptor. By binding to these receptors, the compound can modulate dopamine signaling, which is crucial in its role as a cocaine antagonist and potential antipsychotic agent. In oncology, the compound exerts its effects by inducing apoptosis and inhibiting angiogenesis, thereby reducing tumor growth and proliferation .

Comparison with Similar Compounds

9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride can be compared with other similar compounds, such as:

    Haloperidol: Another antipsychotic agent that also targets dopamine receptors but has a different chemical structure.

    Clozapine: An atypical antipsychotic with a broader receptor profile, including serotonin receptors.

    Pentazocine: An analgesic that interacts with opioid receptors but shares some structural similarities with piperazine derivatives.

The uniqueness of this compound lies in its dual action as a cocaine antagonist and potential anticancer agent, which distinguishes it from other compounds in its class .

Properties

IUPAC Name

9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3.2ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHRZGHGYMUSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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